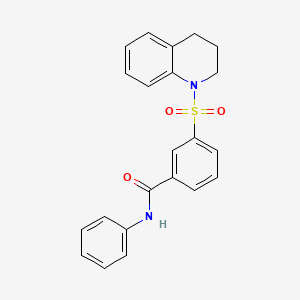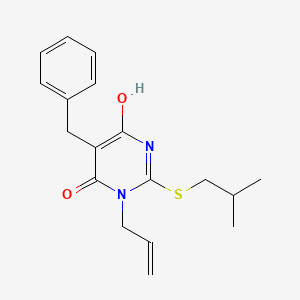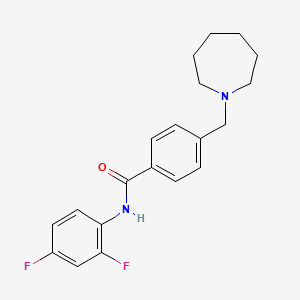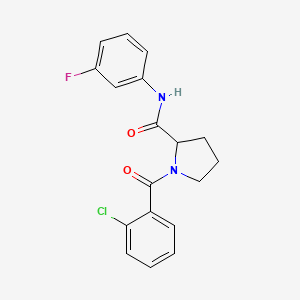
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. DQBS belongs to the class of sulfonylurea compounds, which have been shown to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.
Scientific Research Applications
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of diabetes research, this compound has been shown to have antidiabetic properties by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. This compound has also been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In pancreatic beta cells, this compound inhibits the ATP-sensitive potassium channels, leading to an increase in insulin secretion. In cancer cells, this compound inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in insulin secretion, inhibition of cancer cell growth, and inhibition of inflammatory responses. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research in the field of medicine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound also has a high purity and is readily available for purchase from chemical suppliers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide. One potential application is in the field of diabetes research, where this compound may have potential as a new class of antidiabetic drugs. Another potential application is in the field of cancer research, where this compound may have potential as a new class of anticancer drugs. Furthermore, this compound may have potential as a new class of anti-inflammatory drugs, which could have applications in the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide involves the reaction of 3,4-dihydroquinoline with phenylsulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-11-2-1-3-12-19)18-9-6-13-20(16-18)28(26,27)24-15-7-10-17-8-4-5-14-21(17)24/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYCXDRRCKBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)

![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)

![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)

![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)